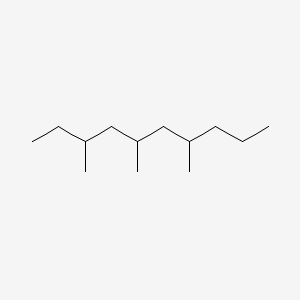

3,5,7-Trimethyldecane

Description

Structure

3D Structure

Properties

IUPAC Name |

3,5,7-trimethyldecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H28/c1-6-8-12(4)10-13(5)9-11(3)7-2/h11-13H,6-10H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEYBKVQWVSPNDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)CC(C)CC(C)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H28 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10880572 | |

| Record name | 3,5,7-Trimethyldecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10880572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90622-58-5, 127996-02-5 | |

| Record name | Alkanes, C11-15-iso- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090622585 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5,7-Trimethyldecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10880572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Alkanes, C11-15-iso- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.084.023 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 3,5,7-Trimethyldecane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of the branched alkane, 3,5,7-Trimethyldecane. Due to a scarcity of direct experimental data for this specific isomer, this document presents a combination of computed values and established experimental protocols for the determination of key physical characteristics of alkanes. This information is intended to serve as a valuable resource for professionals in research and development who require a thorough understanding of the physicochemical nature of such compounds.

Core Physical and Chemical Data

This compound is a saturated hydrocarbon with the chemical formula C13H28 and a molecular weight of 184.36 g/mol .[1] As a branched-chain alkane, its physical properties are influenced by its molecular structure, which results in a less compact arrangement compared to its straight-chain isomer, n-tridecane. This structural characteristic generally leads to a lower boiling point and melting point due to weaker van der Waals forces.

Summary of Physical Properties

The following table summarizes the available computed and general physical property data for this compound. For comparative context, experimental data for the related straight-chain alkane, n-decane, is also provided.

| Property | This compound (Computed) | n-Decane (Experimental) |

| Molecular Formula | C13H28[1] | C10H22 |

| Molecular Weight | 184.36 g/mol [1] | 142.28 g/mol |

| Boiling Point | Not available | 174 °C |

| Melting Point | Not available | -30 °C |

| Density | Not available | 0.730 g/mL at 20°C |

| Refractive Index | Not available | 1.411 at 20°C |

Experimental Protocols for Physical Property Determination

The following sections detail standardized experimental methodologies for determining the key physical properties of liquid alkanes like this compound.

Boiling Point Determination (Capillary Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[2] A common and effective method for determining the boiling point of small quantities of a liquid is the capillary method using a Thiele tube.[3]

Methodology:

-

A small sample of the liquid is placed in a small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the liquid sample.

-

The test tube assembly is attached to a thermometer.

-

The entire setup is heated in a Thiele tube containing mineral oil to ensure uniform heating.[3]

-

As the temperature rises, air trapped in the capillary tube will be expelled, and a steady stream of bubbles will emerge from the open end of the capillary tube.[3]

-

The heat source is then removed, and the apparatus is allowed to cool.

-

The boiling point is the temperature at which the liquid is drawn up into the capillary tube.[2] This occurs when the vapor pressure of the substance equals the atmospheric pressure.[2]

Melting Point Determination

For higher molecular weight alkanes that are solid at room temperature, the melting point is a crucial indicator of purity.

Methodology:

-

A small, dry sample of the solid is packed into a capillary tube to a height of 2-3 mm.[4]

-

The capillary tube is placed in a melting point apparatus, which provides controlled heating.[5]

-

The sample is heated rapidly to a temperature approximately 20°C below the expected melting point.

-

The heating rate is then slowed to about 1-2°C per minute.[5]

-

The melting point range is recorded from the temperature at which the first droplet of liquid appears to the temperature at which the entire sample is liquid. Pure compounds typically exhibit a sharp melting point range of 0.5-1°C.

Density Measurement

The density of a liquid alkane can be determined using several methods, with digital density meters and pycnometers being highly accurate.[6]

Methodology using a Pycnometer:

-

A clean, dry pycnometer of a known volume is weighed.

-

The pycnometer is filled with the liquid sample, ensuring no air bubbles are present.

-

The filled pycnometer is placed in a thermostat bath at a specific temperature (e.g., 20°C) until thermal equilibrium is reached.

-

The pycnometer is removed, dried, and weighed again.

-

The density is calculated by dividing the mass of the liquid by the volume of the pycnometer.

Refractive Index Measurement

The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a substance. It is a characteristic property that is dependent on temperature and the wavelength of light used. For alkanes, there is a linear correlation between density and refractive index.[7][8]

Methodology using an Abbé Refractometer:

-

A few drops of the liquid sample are placed on the prism of the refractometer.

-

The prisms are closed and the instrument is adjusted to bring the dividing line between the light and dark fields into sharp focus on the crosshairs of the eyepiece.

-

The refractive index is read directly from the instrument's scale.

-

The temperature should be controlled and recorded, as the refractive index is temperature-dependent.

Visualizations

Relationship Between Alkane Structure and Physical Properties

Caption: Influence of Molecular Structure on Alkane Physical Properties

Experimental Workflow for Boiling Point Determination

Caption: Workflow for Boiling Point Determination via Capillary Method

References

- 1. Page loading... [wap.guidechem.com]

- 2. Video: Boiling Points - Concept [jove.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 6. mt.com [mt.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

The Elusive Presence of 3,5,7-Trimethyldecane in the Insect Kingdom: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cuticular hydrocarbons (CHCs) are a pivotal component of the insect exoskeleton, providing a critical barrier against desiccation and serving as a complex language of chemical communication. Among the vast diversity of these compounds, methyl-branched alkanes, particularly trimethylalkanes, play significant roles in species and mate recognition, social organization, and ecological interactions. This technical guide delves into the current scientific understanding of the natural occurrence of a specific trimethylalkane, 3,5,7-trimethyldecane, in insects. Despite the prevalence of multi-methyl-branched hydrocarbons in various insect orders, a comprehensive review of existing literature reveals a conspicuous absence of documented evidence for the presence of this compound. This guide, therefore, addresses this knowledge gap by providing a framework for its potential discovery and characterization. It outlines the established experimental protocols for the extraction, analysis, and identification of insect CHCs, and describes the general biosynthetic pathways of methyl-branched alkanes. Furthermore, it presents logical workflows and signaling pathway diagrams that would be integral to investigating the physiological and behavioral roles of this compound, should it be identified in an insect species. This document serves as a foundational resource for researchers poised to explore the nuanced landscape of insect chemical ecology and to potentially uncover novel semiochemicals for innovative pest management and drug development strategies.

Introduction to Insect Cuticular Hydrocarbons

The epicuticle of insects is coated with a complex layer of lipids, of which hydrocarbons are a major constituent.[1] These cuticular hydrocarbons (CHCs) are indispensable for survival in terrestrial environments, primarily by restricting water loss and protecting against microbial pathogens.[1] Beyond this vital physiological function, CHCs have evolved into a sophisticated system of chemical signaling, mediating a wide array of behaviors including nestmate recognition in social insects, mate choice, and territorial marking.[1][2]

The structural diversity of CHCs is immense, encompassing n-alkanes, alkenes with varying double bond positions, and methyl-branched alkanes with one or more methyl groups at specific locations on the carbon backbone.[1] This structural complexity provides the basis for the high specificity of chemical signals. Trimethylalkanes, a subclass of methyl-branched alkanes, have been identified in a variety of insect species and are often implicated in intricate communication systems.[3]

While numerous trimethylalkane isomers have been characterized in insects, the specific isomer This compound has not been prominently documented in the scientific literature as a naturally occurring compound in this class of organisms. This guide proceeds by outlining the established methodologies that would be employed to identify and quantify this compound, should a natural source be discovered.

Methodologies for the Identification and Quantification of this compound

The analysis of insect CHCs is a well-established field with robust and sensitive analytical techniques. The primary methodology for the identification and quantification of specific hydrocarbon components is Gas Chromatography-Mass Spectrometry (GC-MS).

Experimental Protocols

2.1.1. Extraction of Cuticular Hydrocarbons

The initial step in CHC analysis is the gentle extraction of these surface lipids from the insect cuticle.

-

Protocol 1: Solvent Extraction of Whole Body or Body Parts

-

Objective: To obtain a comprehensive profile of the cuticular hydrocarbons.

-

Materials:

-

Glass vials (2-4 mL) with polytetrafluoroethylene (PTFE)-lined caps.

-

High-purity non-polar solvents (e.g., n-hexane, pentane).

-

Forceps.

-

Nitrogen gas stream or gentle vacuum for solvent evaporation.

-

Glass micro-inserts for GC vials.

-

-

Procedure:

-

Individual or pooled insects (depending on size) are briefly submerged in a known volume of a non-polar solvent (e.g., 500 µL of n-hexane) for 5-10 minutes.

-

The insects are removed, and the solvent containing the extracted CHCs is transferred to a clean vial.

-

The solvent is evaporated to a small, known volume (e.g., 50 µL) under a gentle stream of nitrogen.

-

An internal standard (e.g., n-eicosane (B1172931) or another compound not present in the sample) of a known concentration is added for quantification.

-

The final extract is transferred to a GC vial with a micro-insert for analysis.

-

-

2.1.2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the gold standard for separating and identifying volatile and semi-volatile compounds like CHCs.

-

Protocol 2: GC-MS Analysis of CHC Extracts

-

Objective: To separate, identify, and quantify the hydrocarbon components in the extract.

-

Instrumentation: A gas chromatograph coupled with a mass spectrometer.

-

Typical GC Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms, HP-5ms) of 30-60 m length, 0.25 mm internal diameter, and 0.25 µm film thickness.

-

Injector: Splitless injection at a temperature of 250-300°C.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program:

-

Initial temperature: 50-70°C, hold for 2 minutes.

-

Ramp: 15-20°C/min to 320°C.

-

Final hold: 10-15 minutes.

-

-

-

Typical MS Conditions:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-600.

-

Ion Source Temperature: 230°C.

-

Transfer Line Temperature: 280°C.

-

-

Data Analysis:

-

Identification: The retention time of a peak is compared to that of an authentic standard of this compound. The mass spectrum of the peak is compared to the known mass spectrum of the standard or to a spectral library (e.g., NIST). The characteristic fragmentation pattern of branched alkanes is used for structural elucidation.

-

Quantification: The area of the chromatographic peak corresponding to this compound is integrated and compared to the peak area of the internal standard to determine its absolute or relative abundance.

-

-

Data Presentation

Should this compound be identified and quantified in an insect species, the data would be presented in a clear, tabular format for comparative analysis.

Table 1: Hypothetical Quantitative Data for this compound in an Insect Species

| Species | Sex | Caste/Stage | Mean Amount (ng/individual) ± SD | Relative Abundance (%) ± SD |

| Insectus exempli | Male | Adult | Data | Data |

| Insectus exempli | Female | Adult | Data | Data |

| Insectus exempli | - | Larva | Data | Data |

Biosynthesis of Methyl-Branched Alkanes in Insects

While the specific biosynthetic pathway for this compound in insects is unknown due to its apparent absence, the general pathway for the synthesis of multi-methyl-branched alkanes is understood to be a modification of fatty acid synthesis. This process primarily occurs in specialized cells called oenocytes.

The biosynthesis can be conceptualized in the following stages:

-

Chain Initiation: The synthesis begins with a primer, typically acetyl-CoA.

-

Elongation and Branching: The carbon chain is elongated by the sequential addition of two-carbon units from malonyl-CoA by the fatty acid synthase (FAS) complex. Methyl branches are introduced by the substitution of a malonyl-CoA with a methylmalonyl-CoA at specific elongation steps. The timing of these substitutions determines the positions of the methyl groups. For this compound, this would involve three such substitutions at precise points in the elongation process.

-

Further Elongation: After the methyl branches are in place, the chain is further elongated to the final length.

-

Reduction: The resulting very-long-chain fatty acyl-CoA is reduced to a fatty alcohol.

-

Decarbonylation or Reduction/Dehydration/Reduction: The fatty alcohol is then converted to the final hydrocarbon.

Visualizing Workflows and Pathways

To facilitate the study of this compound in insects upon its discovery, the following diagrams, generated using the DOT language for Graphviz, illustrate the key experimental workflow and a hypothetical signaling pathway.

Conclusion and Future Directions

The apparent absence of this compound in the extensive literature on insect cuticular hydrocarbons presents an intriguing scientific question. It is possible that this specific isomer is indeed rare in nature, or that it has been overlooked in previous analyses. The methodologies and frameworks presented in this guide provide a clear path forward for researchers to systematically search for and characterize this compound in a variety of insect species.

Future research should focus on broad-scale screenings of insect taxa, particularly those known for their complex CHC profiles, such as ants, beetles, and parasitic wasps.[3][4] Should this compound be identified, the subsequent steps will involve its synthesis for bioassays to elucidate its function as a potential semiochemical. Understanding the biosynthesis, regulation, and behavioral effects of this and other novel hydrocarbons will not only deepen our knowledge of chemical ecology but may also pave the way for the development of highly specific and environmentally benign pest management strategies.

References

Biosynthesis of Branched-Chain Alkanes: A Technical Guide for Researchers

[An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals]

Executive Summary

Branched-chain alkanes are of significant interest as advanced biofuels and specialty chemicals due to their superior properties, such as lower melting points and higher octane (B31449) ratings, compared to their straight-chain counterparts. The microbial biosynthesis of these molecules presents a promising avenue for sustainable production. This guide provides a comprehensive overview of the core biosynthetic pathway, key enzymes, regulatory mechanisms, and methodologies for the production and analysis of branched-chain alkanes. Quantitative data on enzyme kinetics and production titers are summarized, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of the processes involved in engineering microbial cell factories for branched-chain alkane synthesis.

The Core Biosynthetic Pathway

The biosynthesis of branched-chain alkanes is an extension of the fatty acid synthesis (FAS) pathway. The overall process can be divided into three main stages: initiation with a branched-chain precursor, elongation via the FAS system, and conversion of the resulting branched-chain fatty acyl-ACP to a branched-chain alkane.

2.1 Initiation with Branched-Chain Precursors

Unlike straight-chain fatty acids, which are typically initiated with acetyl-CoA, the synthesis of branched-chain fatty acids begins with short, branched-chain acyl-CoA molecules. These precursors are derived from the catabolism of branched-chain amino acids (BCAAs) such as valine, leucine, and isoleucine.[1][2]

-

Iso-alkanes: The precursor for iso-alkanes is typically isobutyryl-CoA, derived from the catabolism of valine.[1]

-

Anteiso-alkanes: The precursor for anteiso-alkanes is typically 2-methylbutyryl-CoA, derived from the catabolism of isoleucine.[1]

The conversion of BCAAs to their corresponding branched-chain acyl-CoAs is catalyzed by a series of enzymes, beginning with a branched-chain aminotransferase (BCAT) and followed by the branched-chain α-keto acid dehydrogenase (BCKDH) complex.[3]

2.2 Elongation of the Branched-Chain Acyl Primer

Once the branched-chain acyl-CoA primer is formed, it is loaded onto the acyl carrier protein (ACP) and enters the iterative fatty acid synthase (FAS) elongation cycle. In each cycle, a two-carbon unit from malonyl-ACP is added to the growing acyl chain, followed by a series of reduction, dehydration, and second reduction reactions to form a saturated acyl-ACP that is two carbons longer. This process is repeated until a fatty acid of the desired chain length is synthesized.[2]

2.3 Conversion of Branched-Chain Fatty Acyl-ACP to Alkanes

The terminal steps in the biosynthesis of branched-chain alkanes involve the conversion of the branched-chain fatty acyl-ACP intermediate into the final alkane product. This is a two-step process catalyzed by two key enzymes primarily found in cyanobacteria:

-

Acyl-ACP Reductase (AAR): This enzyme catalyzes the reduction of the branched-chain fatty acyl-ACP to a corresponding branched-chain fatty aldehyde, using NADPH as a reductant.[4]

-

Aldehyde-Deformylating Oxygenase (ADO): This enzyme subsequently converts the branched-chain fatty aldehyde into a branched-chain alkane with one less carbon atom, releasing the removed carbon as formate.[5]

Quantitative Data

The following tables summarize key quantitative data related to the enzymes and production of branched-chain precursors and alkanes.

Table 1: Kinetic Parameters of Key Enzymes in Branched-Chain Precursor Synthesis

| Enzyme | Organism | Substrate | Km (mM) | Specific Activity (µmol/min/mg) |

| Branched-chain α-keto acid dehydrogenase complex | Saccharomyces cerevisiae | α-ketoisovalerate | 21 | 0.82 |

| α-ketoisocaproate | 22 | - | ||

| α-keto-β-methylvalerate | 20 | - | ||

| Branched-chain α-keto acid dehydrogenase | Pseudomonas putida | 2-ketoisovalerate | - | 10 |

| 2-ketoisocaproate | - | 8 | ||

| 2-keto-3-methylvalerate | - | 7 | ||

| Branched-chain α-keto acid dehydrogenase | Bovine Kidney | α-ketoisovalerate | 0.04 | 12 |

| α-ketoisocaproate | 0.05 | 9 | ||

| α-keto-β-methylvalerate | 0.037 | 6 |

Data compiled from references[6][7][8].

Table 2: Production Titers of Branched-Chain Esters and Alkanes in Engineered Microorganisms

| Product | Host Organism | Engineering Strategy | Titer (mg/L) |

| Isobutyl acetate | Saccharomyces cerevisiae | Overexpression of valine biosynthesis pathway, mitochondrial expression of ATF1, ARO10, and ADH7 | 260.2 |

| 3-methyl-1-butyl acetate | Saccharomyces cerevisiae | Overexpression of valine biosynthesis pathway, mitochondrial expression of ATF1, ARO10, and ADH7 | 296.1 |

| 2-methyl-1-butyl acetate | Saccharomyces cerevisiae | Overexpression of valine biosynthesis pathway, mitochondrial expression of ATF1, ARO10, and ADH7 | 289.6 |

| Medium-chain 1-alkenes (C7-C13) | Saccharomyces cerevisiae | Engineered fatty acid synthases, expression of a fatty acid decarboxylase | 3 |

| Medium-chain alkanes (C7-C13) | Saccharomyces cerevisiae | Engineered fatty acid synthases, expression of AAR and ADO | ~0.12 |

Data compiled from references[9][10]. Note: Data for branched-chain alkane titers are limited; branched-chain ester and straight-chain alkane/alkene data are provided as relevant examples of metabolic engineering efforts.

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of branched-chain alkane biosynthesis.

4.1 Purification of the Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) Complex from Saccharomyces cerevisiae

This protocol is adapted from the work of Dickinson and Dawes (1987).[6]

-

Cell Growth and Harvesting: Grow Saccharomyces cerevisiae in a suitable rich medium to late exponential phase. Harvest the cells by centrifugation and wash with a suitable buffer (e.g., 50 mM potassium phosphate (B84403), pH 7.5, containing 1 mM EDTA).

-

Cell Lysis: Resuspend the cell pellet in the same buffer and disrupt the cells using a bead beater or French press.

-

Centrifugation: Centrifuge the cell lysate at high speed (e.g., 100,000 x g) to pellet cell debris and membranes. The supernatant contains the soluble BCKDH complex.

-

Polyethylene Glycol (PEG) Fractionation: Slowly add solid PEG 8000 to the supernatant with gentle stirring to a final concentration of 5% (w/v). After incubation on ice, centrifuge to pellet the precipitated proteins. Discard the supernatant and resuspend the pellet in a minimal volume of buffer.

-

Gel Filtration Chromatography: Apply the resuspended pellet to a gel filtration column (e.g., Sephacryl S-200) equilibrated with the same buffer. Collect fractions and assay for BCKDH activity.

-

Ion Exchange Chromatography: Pool the active fractions from the gel filtration step and apply them to a DEAE-cellulose anion exchange column. Elute the bound proteins with a linear salt gradient (e.g., 0-0.5 M KCl).

-

Further Purification: For higher purity, the active fractions from the ion exchange chromatography can be subjected to further purification steps, such as chromatography on Sepharose CL-2B.

-

Purity Assessment: Analyze the purity of the final preparation by SDS-PAGE.

4.2 In Vitro Assay for Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) Activity

This assay measures the reduction of NAD+ to NADH, which can be monitored spectrophotometrically at 340 nm.[6]

-

Reaction Mixture: Prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 7.0), 2 mM NAD+, 0.2 mM thiamine (B1217682) pyrophosphate, 1 mM MgCl2, 0.1 mM coenzyme A, and the purified BCKDH enzyme.

-

Initiation of Reaction: Start the reaction by adding the branched-chain α-keto acid substrate (e.g., α-ketoisovalerate) to a final concentration of 1-20 mM.

-

Measurement: Immediately monitor the increase in absorbance at 340 nm using a spectrophotometer.

-

Calculation of Activity: Calculate the rate of NADH production using the molar extinction coefficient of NADH (6220 M-1cm-1). One unit of activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute.

4.3 Synthesis of Branched-Chain Acyl-ACPs

This protocol is adapted from a general method for acyl-ACP synthesis using Sfp phosphopantetheinyl transferase.[11][12]

-

Expression and Purification of Apo-ACP and Sfp: Overexpress the apo-form of the desired acyl carrier protein (ACP) and the Sfp phosphopantetheinyl transferase (e.g., from Bacillus subtilis) in E. coli. Purify both proteins, for example, using Ni-NTA affinity chromatography if they are His-tagged.

-

Reaction Setup: In a reaction vessel, combine the purified apo-ACP, a branched-chain acyl-CoA (e.g., isobutyryl-CoA), and a catalytic amount of purified Sfp in a suitable buffer (e.g., 50 mM HEPES, pH 7.5, containing 10 mM MgCl2).

-

Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.

-

Purification of Acyl-ACP: Separate the resulting acyl-ACP from the reaction mixture. This can be achieved by various chromatographic techniques, such as ion exchange or size exclusion chromatography.

-

Verification: Confirm the successful synthesis of the branched-chain acyl-ACP using methods like urea-PAGE or mass spectrometry.

4.4 Quantification of Branched-Chain Alkanes by Gas Chromatography-Mass Spectrometry (GC-MS)

This is a general protocol for the analysis of alkanes.[5][13]

-

Sample Preparation: Extract the alkanes from the microbial culture or cell lysate using a non-polar solvent such as hexane (B92381) or pentane. An internal standard (e.g., a deuterated alkane) should be added before extraction for accurate quantification.

-

Concentration: Concentrate the organic extract under a stream of nitrogen to a small volume.

-

GC-MS Analysis:

-

Injection: Inject a small volume (e.g., 1 µL) of the concentrated extract into the GC-MS.

-

Gas Chromatography: Use a non-polar capillary column (e.g., DB-5ms) to separate the alkanes based on their boiling points. A suitable temperature program should be used to achieve good separation of the branched-chain isomers.

-

Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode. For quantification, it is often advantageous to use selected ion monitoring (SIM) mode, monitoring characteristic fragment ions for the alkanes of interest and the internal standard.

-

-

Data Analysis: Identify the branched-chain alkanes based on their retention times and mass spectra. Quantify the amount of each alkane by comparing its peak area to that of the internal standard and using a calibration curve generated with authentic standards.

Visualization of Pathways and Workflows

5.1 Signaling Pathway for Regulation of Branched-Chain Amino Acid Catabolism in Bacteria

Caption: Regulation of BCAA metabolism in bacteria by Lrp and CodY.

5.2 Core Biosynthesis Pathway of Branched-Chain Alkanes

Caption: Core enzymatic steps in branched-chain alkane biosynthesis.

5.3 Experimental Workflow for Metabolic Engineering of Branched-Chain Alkane Production

Caption: A logical workflow for the metabolic engineering of branched-chain alkane production.

References

- 1. journals.asm.org [journals.asm.org]

- 2. The enzyme kinetics of branched‐chain fatty acid synthesis of metazoan fatty acid synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. Recent trends in microbial production of alkanes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Simultaneous Quantification of Straight-chain and Branched-chain Short Chain Fatty Acids by Gas Chromatography Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Purification and characterization of the branched chain alpha-ketoacid dehydrogenase complex from Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Purification and characterization of branched chain α-keto acid dehydrogenase complex of bovine kidney - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Purification of a branched-chain keto acid dehydrogenase from Pseudomonas putida - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Metabolically engineered Saccharomyces cerevisiae for branched-chain ester productions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Enabling the synthesis of medium chain alkanes and 1-alkenes in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. A General Method for Quantification and Discovery of Acyl Groups Attached to Acyl Carrier Proteins in Fatty Acid Metabolism Using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

3,5,7-Trimethyldecane: An Uncharted Territory in Geochemical Biomarker Research

While the field of organic geochemistry utilizes a vast arsenal (B13267) of molecular fossils to reconstruct Earth's history, the specific branched alkane 3,5,7-trimethyldecane has not yet been established as a recognized geochemical biomarker. Extensive searches of scientific literature and databases do not yield specific occurrences of this compound in geological samples such as crude oils or source rocks, nor is there established data linking it to particular biological precursors or depositional environments. Consequently, a detailed technical guide on its application as a biomarker cannot be formulated at this time.

This document aims to provide a foundational understanding of the principles and methodologies that would be applied to investigate this compound, or any novel hydrocarbon, as a potential geochemical biomarker. It will outline the general characteristics of branched alkanes, hypothetical biosynthetic and diagenetic pathways, and the standard analytical techniques used in their study.

Introduction to Branched Alkanes as Geochemical Biomarkers

Branched alkanes are saturated hydrocarbons characterized by the presence of alkyl groups attached to a main carbon chain. In geochemistry, their molecular structure, carbon number distribution, and stereochemistry can provide valuable insights into the types of organisms that contributed to the organic matter in sediments and the environmental conditions at the time of deposition. Specific branching patterns are often linked to particular groups of bacteria, algae, or archaea. For instance, the presence and abundance of certain isoprenoid alkanes like pristane (B154290) and phytane (B1196419) are widely used to infer redox conditions of the depositional environment.

Polymethylalkanes, a subset of branched alkanes with multiple methyl groups, can also serve as indicators of specific microbial inputs. However, the diagnostic utility of each specific isomer depends on its unique biological source and its stability during diagenesis and catagenesis.

Physicochemical Properties of this compound

Based on its structure, this compound is a C13 saturated hydrocarbon. Its fundamental properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₃H₂₈ |

| Molecular Weight | 184.36 g/mol |

| IUPAC Name | This compound |

Hypothetical Biosynthetic and Diagenetic Pathways

In the absence of direct evidence for the biosynthesis of this compound, a hypothetical pathway can be proposed based on known biochemical processes for the formation of other branched alkanes. Many branched hydrocarbons in microorganisms are synthesized via the fatty acid synthesis (FAS) pathway, where short-chain carboxylic acids are used as primers.

A plausible biosynthetic precursor to this compound could be a polymethylated fatty acid. The methyl branches could be introduced by methyltransferases acting on the growing acyl chain. Subsequent decarboxylation of this fatty acid would yield the corresponding alkane.

Caption: Hypothetical biosynthetic pathway for this compound.

During diagenesis, the processes of burial and heating of sediments, complex organic matter (kerogen) is broken down, releasing a variety of hydrocarbons. It is conceivable that this compound could be formed through the thermal cracking of larger, more complex biomolecules with a similar branched structure.

Experimental Protocols for the Analysis of Branched Alkanes

The identification and quantification of specific branched alkanes like this compound in geological samples require a systematic analytical approach. The following outlines a general workflow.

Sample Preparation and Extraction

-

Crushing and Grinding: Rock samples (e.g., shale, carbonate) are cleaned of any surface contamination and then crushed and ground to a fine powder (typically < 100 mesh).

-

Solvent Extraction: The powdered rock is extracted with an organic solvent or a mixture of solvents (e.g., dichloromethane (B109758):methanol, 93:7 v/v) using a Soxhlet apparatus or an accelerated solvent extractor (ASE). This process isolates the soluble organic matter, known as bitumen.

-

Asphaltene Precipitation: Asphaltenes are precipitated from the bitumen by the addition of a non-polar solvent like n-heptane. The soluble fraction, containing saturated and aromatic hydrocarbons and resins, is known as the maltene fraction.

Fractionation

The maltene fraction is separated into saturated hydrocarbons, aromatic hydrocarbons, and polar compounds (resins) using liquid column chromatography.

-

Column Preparation: A glass column is packed with activated silica (B1680970) gel and alumina.

-

Elution: The maltene fraction is loaded onto the column.

-

The saturated hydrocarbon fraction is eluted first using a non-polar solvent such as n-hexane.

-

The aromatic hydrocarbon fraction is subsequently eluted with a solvent of intermediate polarity, like a mixture of n-hexane and dichloromethane.

-

Finally, the polar compounds are eluted with a more polar solvent mixture, such as dichloromethane and methanol.

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The saturated hydrocarbon fraction is analyzed by GC-MS to identify and quantify individual compounds.

-

Gas Chromatograph (GC) Conditions:

-

Column: A non-polar capillary column (e.g., 5% phenyl methylpolysiloxane, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is typically used.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

Oven Temperature Program: A temperature program is designed to separate a wide range of hydrocarbons. A typical program might be:

-

Initial temperature: 40°C (hold for 5 minutes)

-

Ramp 1: Increase to 150°C at 10°C/min

-

Ramp 2: Increase to 320°C at 4°C/min

-

Final hold: 320°C for 15 minutes

-

-

Injector: Splitless injection at a high temperature (e.g., 290°C).

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 50-550.

-

Acquisition Mode: Full scan for compound identification. Selected Ion Monitoring (SIM) can be used for higher sensitivity and quantification of target compounds.

-

The following diagram illustrates the general experimental workflow for biomarker analysis.

Caption: General workflow for the extraction and analysis of hydrocarbon biomarkers.

Data Presentation and Interpretation

Should this compound be identified in geological samples, its abundance would be quantified relative to other hydrocarbons, such as n-alkanes or well-established biomarkers. This data would be presented in tables to allow for comparison across different samples.

Example of a Hypothetical Data Table:

| Sample ID | Location | Formation | TOC (%) | This compound (ng/g rock) | Pr/Ph Ratio |

| Sample A | Basin X | Shale Y | 2.5 | 15.2 | 1.2 |

| Sample B | Basin X | Carbonate Z | 1.8 | 5.8 | 2.5 |

| Sample C | Basin Y | Shale A | 3.1 | Not Detected | 0.8 |

The interpretation of such data would involve correlating the presence and abundance of this compound with other geochemical parameters (e.g., total organic carbon - TOC, pristane/phytane ratio) and the geological context of the samples.

Conclusion

While this compound is a known chemical compound, its role as a geochemical biomarker remains to be discovered. The methodologies and frameworks outlined in this guide provide a roadmap for how such a discovery could be pursued. Future research involving high-resolution analytical techniques applied to a wide range of geological samples may yet reveal the presence and significance of this and other novel branched alkanes, further enriching our understanding of Earth's biogeochemical history.

Spectroscopic Analysis of 3,5,7-Trimethyldecane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 3,5,7-trimethyldecane, focusing on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. Due to the limited availability of experimental spectra for this specific isomer, this guide utilizes predicted data from computational models to provide insights into its structural characterization.

Predicted Spectroscopic Data

The following tables summarize the predicted ¹H NMR, ¹³C NMR, and IR spectroscopic data for this compound. These predictions are based on established computational algorithms and provide a valuable reference for the identification and characterization of this branched alkane.

Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

| CH₃ (C10) | 0.88 | t |

| CH₂ (C9) | 1.25 | m |

| CH₂ (C8) | 1.25 | m |

| CH (C7) | 1.50 | m |

| CH₃ (at C7) | 0.85 | d |

| CH₂ (C6) | 1.25 | m |

| CH (C5) | 1.50 | m |

| CH₃ (at C5) | 0.85 | d |

| CH₂ (C4) | 1.25 | m |

| CH (C3) | 1.50 | m |

| CH₃ (at C3) | 0.85 | d |

| CH₂ (C2) | 1.25 | m |

| CH₃ (C1) | 0.88 | t |

Note: Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) at 0.00 ppm. Multiplicity is abbreviated as: s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet.

Predicted ¹³C NMR Data

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C1 | 14.1 |

| C2 | 22.7 |

| C3 | 31.9 |

| C4 | 45.3 |

| C5 | 31.9 |

| C6 | 45.3 |

| C7 | 31.9 |

| C8 | 22.7 |

| C9 | 22.7 |

| C10 | 14.1 |

| CH₃ at C3 | 19.7 |

| CH₃ at C5 | 19.7 |

| CH₃ at C7 | 19.7 |

Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 2950 - 2850 | C-H stretch | Alkane (CH₃, CH₂, CH) |

| 1470 - 1450 | C-H bend (scissoring) | Alkane (CH₂) |

| 1380 - 1370 | C-H bend (rocking) | Alkane (CH₃) |

Experimental Protocols

The following sections detail standardized experimental protocols for acquiring NMR and IR spectra of branched alkanes like this compound.

NMR Spectroscopy Protocol

2.1.1. Sample Preparation

-

Sample Purity: Ensure the this compound sample is of high purity to avoid interference from contaminants.

-

Solvent Selection: Choose a deuterated solvent in which the sample is readily soluble (e.g., chloroform-d, CDCl₃).

-

Concentration:

-

For ¹H NMR, prepare a solution with a concentration of 5-25 mg of the compound in 0.6-0.7 mL of the deuterated solvent.

-

For ¹³C NMR, a higher concentration of 50-100 mg in 0.6-0.7 mL of solvent is recommended due to the lower natural abundance of the ¹³C isotope.

-

-

Sample Filtration: Filter the prepared solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This removes any particulate matter that could affect the magnetic field homogeneity.

-

Final Volume: Ensure the final volume of the solution in the NMR tube is sufficient to be within the detection region of the NMR coil (typically a height of 4-5 cm).

2.1.2. Instrument Parameters

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion, which is particularly important for complex branched alkanes.

-

¹H NMR:

-

Pulse Sequence: Standard single-pulse experiment.

-

Acquisition Time: Typically 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16 scans are usually sufficient for a sample of this concentration.

-

-

¹³C NMR:

-

Pulse Sequence: Proton-decoupled single-pulse experiment.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: A significantly larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.

-

Infrared (IR) Spectroscopy Protocol

2.2.1. Sample Preparation (Attenuated Total Reflectance - ATR)

-

Instrument Preparation: Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Record a background spectrum of the clean, empty crystal.

-

Sample Application: Place a small drop of neat liquid this compound directly onto the center of the ATR crystal.

-

Pressure Application: If using a pressure arm, apply consistent pressure to ensure good contact between the sample and the crystal.

2.2.2. Instrument Parameters

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer is standard.

-

Spectral Range: Typically 4000 to 400 cm⁻¹.

-

Resolution: 4 cm⁻¹ is generally sufficient for routine analysis.

-

Number of Scans: Co-adding 16 to 32 scans is common to improve the signal-to-noise ratio.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the structural elucidation of an unknown compound, such as a branched alkane, using spectroscopic methods.

Caption: A logical workflow for the structural elucidation of an unknown organic compound using IR and NMR spectroscopy.

An In-depth Technical Guide to the Isomers of Tridecane and Their Structural Identification

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Tridecane (B166401) (C₁₃H₂₈) is an alkane hydrocarbon that, beyond its linear form (n-tridecane), exists as a vast number of structural isomers. With 802 possible constitutional isomers, the separation and precise identification of these closely related compounds present a significant analytical challenge.[1][2] This technical guide provides a comprehensive overview of tridecane isomerism and details the primary analytical methodologies for structural elucidation. It focuses on the application of gas chromatography-mass spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, offering detailed experimental protocols and principles for the unambiguous identification of specific isomers, a critical capability in fields ranging from petrochemistry to metabolomics and drug impurity profiling.

Introduction to Tridecane Isomerism

Constitutional isomers, also known as structural isomers, are compounds that share the same molecular formula but differ in the connectivity of their atoms.[3][4] For alkanes, this isomerism arises from the various ways the carbon atoms can be arranged to form the main chain and branched substituents.[3][5] While n-tridecane features a simple 13-carbon linear chain, its 801 branched isomers possess different carbon skeletons, leading to distinct physical and chemical properties.[1][2]

The degree of branching significantly impacts properties such as boiling point, melting point, and viscosity. Generally, increased branching leads to a lower boiling point due to the molecule's more compact, spherical shape, which reduces the surface area available for intermolecular van der Waals forces. This principle is fundamental to their separation by gas chromatography.

Quantitative Data on Select Tridecane Isomers

The physical properties of tridecane isomers vary significantly with their structure. The following table summarizes key data for the linear isomer and two representative branched isomers for comparison.

| Property | n-Tridecane | 2-Methyldodecane | 2,2-Dimethylundecane |

| Molecular Formula | C₁₃H₂₈ | C₁₃H₂₈ | C₁₃H₂₈ |

| Molecular Weight | 184.37 g/mol | 184.37 g/mol | 184.37 g/mol |

| Boiling Point | 234 °C | 227-229.5 °C | 221 °C |

| Density | 0.756 g/mL at 25 °C | 0.754 g/cm³ at 20 °C | 0.752 g/mL |

| Refractive Index | 1.425 at 20 °C | 1.4219 at 20 °C | 1.4225 |

| CAS Number | 629-50-5 | 1560-97-0 | 98060-54-9 |

Data sourced from[3][6][7][8][9]

Structural Identification Methodologies

The definitive identification of tridecane isomers relies on a combination of powerful analytical techniques. Gas chromatography is used for separation, while mass spectrometry and NMR spectroscopy provide the detailed structural information required for identification.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the cornerstone technique for analyzing complex mixtures of volatile and semi-volatile compounds like alkane isomers. The gas chromatograph separates the isomers based on their boiling points and interaction with the stationary phase, after which the mass spectrometer fragments the eluted compounds and detects the resulting ions.

-

GC Separation: Isomers are separated on a capillary column. N-tridecane, having the highest boiling point among its isomers, will typically have the longest retention time. Branched isomers, being more volatile, elute earlier.

-

MS Fragmentation: Upon entering the mass spectrometer, molecules are ionized, typically by Electron Ionization (EI). This high-energy process causes the molecular ion (M⁺) to fragment in predictable ways.

-

Straight-Chain Alkanes (n-tridecane): Exhibit a mass spectrum with a series of cluster peaks separated by 14 amu (representing CH₂ groups).[2] The molecular ion peak, while potentially small, is usually observable.

-

Branched-Chain Alkanes: Fragmentation is dominated by cleavage at the branching point.[1][2] This is because cleavage at a branch point results in the formation of a more stable secondary or tertiary carbocation.[1][10] Consequently, the molecular ion peak in highly branched alkanes is often very weak or entirely absent.[5] The base peak (most abundant fragment) frequently corresponds to the loss of the largest alkyl group at a branch, as this forms the most stable carbocation.[5][10]

-

Caption: A generalized workflow for the separation and identification of tridecane isomers.

This protocol provides a robust starting point for the analysis of C₁₃ alkane isomers.

-

Sample Preparation:

-

Dissolve the sample mixture in a high-purity volatile solvent (e.g., hexane (B92381) or pentane).

-

The concentration should be approximately 100-500 µg/mL. For MS detectors, high concentrations can cause signal saturation and column overload.[11]

-

Filter the sample through a 0.22 µm syringe filter if particulates are present.

-

-

Instrumentation:

-

Gas Chromatograph: Agilent 8890 GC System (or equivalent).

-

Mass Spectrometer: Agilent 5977B MSD (or equivalent).

-

-

GC Parameters:

-

Injector: Split/Splitless, operated in split mode (e.g., 50:1 split ratio) to avoid column overload.

-

Injector Temperature: 280 °C.

-

Carrier Gas: Helium or Hydrogen, constant flow rate of 1.2 mL/min.

-

Column: Non-polar capillary column, such as HP-5ms (5% Phenyl Methylpolysiloxane) or DB-1ms (100% Dimethylpolysiloxane).

-

Column Dimensions: 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness.[12]

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 250 °C.

-

Hold: Hold at 250 °C for 5 minutes.

-

-

-

MS Parameters:

-

Data Analysis:

-

Identify peaks in the total ion chromatogram (TIC).

-

Analyze the mass spectrum of each peak, paying close attention to the molecular ion (if present) and key fragment ions (e.g., m/z 57, 71, 85).

-

Compare fragmentation patterns to reference spectra in a database (e.g., NIST/EPA/NIH Mass Spectral Library) for tentative identification.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

While GC-MS is excellent for separation and initial identification, ¹³C NMR spectroscopy provides unambiguous confirmation of an isomer's carbon skeleton.

The power of ¹³C NMR in isomer identification lies in its ability to detect chemically non-equivalent carbon atoms.[13] Each unique carbon environment in a molecule produces a distinct signal in the spectrum.[13] Therefore, the number of signals in the ¹³C NMR spectrum directly reveals information about the molecule's symmetry.

-

n-Tridecane: Due to symmetry, carbons equidistant from the center of the chain are chemically equivalent. N-tridecane will show 7 distinct signals in its ¹³C NMR spectrum (C1/C13, C2/C12, C3/C11, C4/C10, C5/C9, C6/C8, and C7).

-

2-Methyldodecane: This isomer has less symmetry than n-tridecane and will exhibit 12 distinct signals (the two methyl groups at the C2 position are non-equivalent to any other carbons, and the main chain carbons are all unique).

-

2,2-Dimethylundecane: This isomer would show 11 unique signals. The high degree of branching and symmetry changes the chemical environment of each carbon.

References

- 1. Video: Mass Spectrometry: Branched Alkane Fragmentation [jove.com]

- 2. benchchem.com [benchchem.com]

- 3. 2-methyl dodecane, 1560-97-0 [thegoodscentscompany.com]

- 4. 2,2-dimethyl decane, 17302-37-3 [thegoodscentscompany.com]

- 5. GCMS Section 6.9.2 [people.whitman.edu]

- 6. 2-Methyldodecane - Wikipedia [en.wikipedia.org]

- 7. chemsynthesis.com [chemsynthesis.com]

- 8. 2,2-dimethylhexane [stenutz.eu]

- 9. 2-METHYLDODECANE | 1560-97-0 [chemicalbook.com]

- 10. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. benchchem.com [benchchem.com]

- 13. chem.libretexts.org [chem.libretexts.org]

Early research on the synthesis of branched alkanes

An In-depth Technical Guide to the Early Research on the Synthesis of Branched Alkanes

Audience: Researchers, scientists, and drug development professionals.

Introduction

The synthesis of branched alkanes, hydrocarbons featuring non-linear carbon skeletons, was a foundational challenge in the development of organic chemistry. These structures are not merely academic curiosities; they are critical components of high-octane fuels and represent key structural motifs in numerous pharmaceuticals and complex natural products. Early organic chemists developed several seminal methods to construct carbon-carbon single bonds, enabling the first targeted syntheses of these important molecules. This technical guide provides an in-depth review of the core early methodologies, focusing on their mechanisms, experimental protocols, and practical applications, tailored for an audience engaged in chemical research and development.

The Wurtz Reaction (c. 1855)

Discovered by Charles Adolphe Wurtz in 1855, the Wurtz reaction is a classic coupling method that forms a new carbon-carbon bond by treating two alkyl halides with sodium metal.[1][2] It was one of the earliest reliable methods for synthesizing symmetrical alkanes.[3]

Core Concept & Mechanism

The reaction involves the reductive coupling of two alkyl halides in the presence of a highly reactive metal, typically sodium, in an anhydrous solvent like dry ether.[2][3] The general form of the reaction is:

2R-X + 2Na → R-R + 2NaX[2]

The mechanism is believed to proceed through a free radical pathway or via the formation of an organosodium intermediate.[3][4]

-

Single Electron Transfer (SET): Sodium metal donates an electron to the alkyl halide, forming an alkyl radical and a sodium halide.[4]

-

Radical Dimerization: Two alkyl radicals then couple to form the new alkane.[3]

-

Organometallic Pathway (Alternative): An alternative mechanism suggests the formation of an organosodium reagent (R-Na+), which then undergoes nucleophilic substitution with a second molecule of the alkyl halide.[2][4]

Experimental Protocol: Synthesis of n-Butane

This protocol describes the synthesis of n-butane from ethyl bromide, a representative Wurtz reaction.

-

Apparatus Setup: A three-necked round-bottom flask is equipped with a reflux condenser (fitted with a drying tube), a dropping funnel, and a mechanical stirrer. The entire apparatus must be flame-dried under a stream of inert gas (e.g., nitrogen) to ensure anhydrous conditions.

-

Reagent Preparation: Small pieces of sodium metal are added to the flask containing anhydrous diethyl ether.

-

Reaction Initiation: A solution of ethyl bromide (CH₃CH₂Br) in anhydrous diethyl ether is added dropwise from the dropping funnel to the stirred suspension of sodium metal.[3] The reaction is often initiated by gentle warming.

-

Reaction Maintenance: The reaction mixture is maintained at a gentle reflux for several hours to ensure complete conversion.

-

Workup: After cooling, any unreacted sodium is carefully destroyed by the slow addition of ethanol. The mixture is then washed with water to remove sodium bromide.

-

Product Isolation: The ether layer is separated, dried over an anhydrous drying agent (e.g., MgSO₄), and the ether is removed by distillation. The resulting alkane (n-butane) is collected.

Data and Limitations

The Wurtz reaction is most effective for preparing symmetrical alkanes from primary alkyl halides.[1] When different alkyl halides are used, a statistical mixture of products is formed, making separation difficult.[5][6] The reaction often fails with tertiary halides due to competing elimination reactions.[7]

| Reactant(s) | Product(s) | Notes |

| 2 CH₃Br + 2Na | CH₃-CH₃ | Synthesis of ethane.[2] |

| 2 CH₃CH₂Br + 2Na | CH₃CH₂-CH₂CH₃ | Synthesis of butane.[2] |

| CH₃Br + CH₃CH₂Br + Na | CH₃-CH₃ + CH₃-CH₂CH₃ + CH₃CH₂-CH₂CH₃ | Mixture of three alkanes formed, difficult to separate.[6] |

Frankland Reaction (c. 1849)

Discovered by Edward Frankland, this reaction is analogous to the Wurtz synthesis but utilizes zinc metal instead of sodium.[8][9] It is considered a key event in the history of organometallic chemistry, leading to the first synthesis of an organometallic compound, diethylzinc.[9]

Core Concept & Mechanism

The Frankland reaction involves treating an alkyl halide with zinc metal in an inert solvent to produce a higher alkane.[10] The general reaction is:

2R-X + Zn → R-R + ZnX₂[9]

The mechanism is similar to the Wurtz reaction, proceeding through the formation of an organozinc intermediate (dialkylzinc or alkylzinc halide), which was the focus of Frankland's original work.

Experimental Protocol: Synthesis of n-Hexane

-

Apparatus: A sealed tube or a flask fitted with a reflux condenser is used. All glassware must be scrupulously dried.

-

Reagents: Propyl iodide (CH₃CH₂CH₂I) and activated zinc dust are placed in the reaction vessel with an anhydrous solvent like ether.[7]

-

Reaction: The vessel is sealed (if using a tube) and heated. The mixture is refluxed for several hours.

-

Workup: After cooling, the reaction mixture is treated with dilute acid to dissolve the zinc salts and destroy any unreacted organozinc compounds.

-

Isolation: The organic layer is separated, washed with water, dried, and distilled to yield n-hexane.

Data and Limitations

Like the Wurtz reaction, the Frankland method is primarily used for synthesizing symmetrical alkanes with an even number of carbon atoms.[9] Using zinc, which is less reactive than sodium, can sometimes provide better control over the reaction.

| Reactant | Product | Key Feature |

| 2 CH₃I + Zn | CH₃-CH₃ | Forms ethane. |

| 2 CH₃CH₂I + Zn | CH₃CH₂-CH₂CH₃ | Forms butane. |

Grignard Reagent-Based Synthesis (c. 1900)

Victor Grignard's discovery of organomagnesium halides (R-MgX) in 1900 revolutionized organic synthesis, providing a versatile method for forming carbon-carbon bonds, including those in branched alkanes.[11]

Core Concept & Mechanism

Grignard reagents are powerful nucleophiles that react with a wide range of electrophiles. For alkane synthesis, a key early method involves the reaction of a Grignard reagent with an alkyl halide. This reaction is often slow and requires a catalyst, but a simpler and more fundamental reaction is the protonation of a Grignard reagent with water or acid to form an alkane, which, while not creating a new C-C bond, was a characteristic reaction. A more advanced synthesis involves reacting a Grignard reagent with a ketone or ester to form a tertiary alcohol, which is then reduced to the corresponding branched alkane.[12]

Two-Step Synthesis of a Branched Alkane:

-

Nucleophilic Addition: The Grignard reagent attacks the carbonyl carbon of a ketone or ester, forming a tertiary alkoxide intermediate after a second addition for esters.

-

Reduction: The resulting tertiary alcohol is then deoxygenated to yield the final branched alkane.

Experimental Protocol: Synthesis of 2-Methylpentane

This protocol outlines a two-step synthesis starting from acetone (B3395972) and a propyl Grignard reagent.

-

Grignard Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere, magnesium turnings are covered with anhydrous diethyl ether. 1-Bromopropane in ether is added dropwise to initiate the formation of propylmagnesium bromide (CH₃CH₂CH₂MgBr). The mixture is refluxed until the magnesium is consumed.[13]

-

Reaction with Ketone: The Grignard solution is cooled, and a solution of acetone ((CH₃)₂C=O) in anhydrous ether is added dropwise with stirring. The reaction is exothermic and forms a magnesium alkoxide precipitate.

-

Hydrolysis: The reaction mixture is poured onto a mixture of ice and dilute acid (e.g., H₂SO₄ or aq. NH₄Cl) to hydrolyze the alkoxide, yielding 2-methyl-2-pentanol (B124083).[14]

-

Alcohol Isolation: The ether layer is separated, washed, dried, and the solvent is evaporated to yield the crude tertiary alcohol.

-

Reduction to Alkane: The 2-methyl-2-pentanol can be reduced to 2-methylpentane. A common method involves dehydration to an alkene followed by catalytic hydrogenation (e.g., H₂ over a Pd/C catalyst).[14]

-

Purification: The final branched alkane is purified by fractional distillation.

Data and Versatility

The Grignard approach is far more versatile than Wurtz-type couplings, allowing for the synthesis of unsymmetrical and highly branched structures with greater control.[12]

| Grignard Reagent | Electrophile | Intermediate | Final Product (after reduction) |

| CH₃MgI | (CH₃)₂C=O | 2-Methyl-2-propanol | 2-Methylpropane (Isobutane) |

| CH₃CH₂MgBr | CH₃COOCH₃ | 2-Methyl-2-butanol | 2-Methylbutane (Isopentane) |

Kolbe Electrolysis (c. 1849)

Developed by Hermann Kolbe, this method uses electrolysis to produce alkanes via the decarboxylative dimerization of carboxylate salts.[15][16]

Core Concept & Mechanism

An aqueous solution of a sodium or potassium salt of a carboxylic acid is electrolyzed, typically using platinum electrodes. At the anode, the carboxylate is oxidized, loses carbon dioxide, and the resulting alkyl radicals dimerize.[17]

Anode (Oxidation): 2 RCOO⁻ → 2 R• + 2 CO₂ + 2 e⁻ Radical Coupling: 2 R• → R-R Cathode (Reduction): 2 H₂O + 2 e⁻ → H₂ + 2 OH⁻[17]

This process is effective for producing symmetrical alkanes.[17] If a mixture of two different carboxylates is used, a mixture of three different alkanes will be formed.[15]

Experimental Protocol: Synthesis of Ethane

-

Electrolyte Preparation: A concentrated aqueous solution of potassium acetate (B1210297) (CH₃COOK) is prepared.

-

Electrolytic Cell: The solution is placed in an electrolytic cell fitted with two platinum foil electrodes.

-

Electrolysis: A high current density is applied across the electrodes.[15] Gas evolution will be observed at both the anode (ethane and CO₂) and the cathode (hydrogen).

-

Product Collection: The gaseous products can be collected and separated. Ethane is the primary organic product.

Data and Limitations

The Kolbe electrolysis is limited to the synthesis of symmetrical alkanes with an even number of carbons and is not suitable for generating methane.[17] The reaction conditions can lead to side reactions, such as the formation of alkenes and alcohols.[15]

| Carboxylate Salt | Main Alkane Product |

| Sodium Acetate (CH₃COONa) | Ethane (CH₃-CH₃)[18] |

| Sodium Propanoate (CH₃CH₂COONa) | Butane (CH₃CH₂-CH₂CH₃) |

| Sodium Butyrate (CH₃CH₂CH₂COONa) | Hexane (CH₃(CH₂)₄CH₃) |

Catalytic Reforming and Isomerization

While developed later and on an industrial scale, the foundational research into catalytic reforming represents a critical evolution in the synthesis of branched alkanes. This process converts low-octane linear alkanes (paraffins) into high-octane branched alkanes (isoparaffins) and aromatics.[19][20]

Core Concept & Mechanism

The process typically uses a bifunctional catalyst, such as platinum on an acidic support (e.g., alumina (B75360) or a zeolite), in the presence of hydrogen at high temperature and pressure.[21][22]

The mechanism for isomerization involves several steps:

-

Dehydrogenation: The n-alkane is dehydrogenated on the metal (platinum) sites to form an alkene.

-

Protonation & Isomerization: The alkene migrates to an acid site on the support, where it is protonated to form a secondary carbenium ion. This ion undergoes skeletal rearrangement (isomerization) to a more stable tertiary carbenium ion.

-

Deprotonation & Hydrogenation: The rearranged carbenium ion loses a proton to form a branched alkene, which then migrates back to a metal site and is hydrogenated to the final isoalkane product.[21][23]

Experimental Protocol (Conceptual Laboratory Scale)

-

Catalyst Bed: A packed-bed reactor is filled with a bifunctional catalyst (e.g., Pt/Al₂O₃).

-

Feed: A stream of a linear alkane (e.g., n-hexane) mixed with hydrogen gas is passed through the heated reactor.[20]

-

Reaction Conditions: The reactor is maintained at high temperature (e.g., 450-520 °C) and pressure.

-

Product Analysis: The output stream is cooled, and the liquid products are collected and analyzed (e.g., by gas chromatography) to determine the distribution of isomers and cracking byproducts.

Data and Industrial Relevance

Catalytic reforming is a cornerstone of the modern petroleum industry for producing high-octane gasoline.[19] The yield of branched alkanes versus other products depends heavily on the catalyst, temperature, pressure, and hydrogen-to-hydrocarbon ratio.[24]

| Feedstock | Key Branched Products | Process Goal |

| n-Pentane | Isopentane (2-methylbutane) | Octane enhancement[21] |

| n-Hexane | 2-Methylpentane, 3-Methylpentane | Octane enhancement[25] |

| Light Naphtha | Various isoparaffins and aromatics | Production of high-octane reformate[19] |

Conclusion

The early research into the synthesis of branched alkanes laid the groundwork for modern organic and industrial chemistry. From the radical-based couplings of Wurtz and Frankland to the versatile organometallic chemistry of Grignard and the electrochemical approach of Kolbe, these methods provided the first tools to construct complex carbon skeletons. While newer, more selective methods have since been developed, understanding these foundational reactions provides critical insight into the logic of carbon-carbon bond formation and the historical progression of synthetic chemistry. The principles established by these early pioneers continue to inform the work of researchers and drug development professionals today.

References

- 1. grokipedia.com [grokipedia.com]

- 2. Wurtz Reaction - GeeksforGeeks [geeksforgeeks.org]

- 3. Wurtz Reaction Mechanism, Examples & Uses – Organic Chemistry [vedantu.com]

- 4. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]

- 5. Wurtz Reaction [organic-chemistry.org]

- 6. brainly.in [brainly.in]

- 7. unacademy.com [unacademy.com]

- 8. quora.com [quora.com]

- 9. Write a short note on Franklands reaction class 12 chemistry CBSE [vedantu.com]

- 10. youtube.com [youtube.com]

- 11. byjus.com [byjus.com]

- 12. benchchem.com [benchchem.com]

- 13. chemguide.co.uk [chemguide.co.uk]

- 14. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]

- 15. Kolbe electrolysis - Wikipedia [en.wikipedia.org]

- 16. Kolbe’s Electrolysis – Reaction, Mechanism, Practice Problems and FAQ in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]

- 17. Kolbe's Electrolytic Method: Reaction, Mechanism & Uses [vedantu.com]

- 18. Preparation of Alkanes by Kolbe's Electrolysis Method [unacademy.com]

- 19. Catalytic reforming - Wikipedia [en.wikipedia.org]

- 20. Catalytic reforming | chemical process | Britannica [britannica.com]

- 21. tandfonline.com [tandfonline.com]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. The Process of Catalytic Reforming | FSC 432: Petroleum Refining [fsc432.dutton.psu.edu]

- 25. mdpi.com [mdpi.com]

Environmental Fate of 3,5,7-Trimethyldecane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific experimental data on the environmental fate of 3,5,7-trimethyldecane is limited. This guide provides a comprehensive overview based on estimations from well-established quantitative structure-activity relationship (QSAR) models and data from structurally similar branched alkanes.

Executive Summary

This compound is a branched aliphatic hydrocarbon. Its environmental fate is governed by its physicochemical properties, which indicate a low water solubility and a moderate potential for sorption to organic matter and bioaccumulation. The primary degradation pathways are expected to be atmospheric oxidation by hydroxyl radicals and microbial biodegradation. Hydrolysis and direct photodegradation in aquatic environments are not considered significant removal mechanisms. This document outlines the predicted environmental distribution and persistence of this compound, details relevant experimental protocols for its assessment, and illustrates key metabolic and experimental processes.

Physicochemical Properties and Predicted Environmental Fate

The environmental behavior of this compound is predicted by its physical and chemical properties. The following table summarizes key values estimated using the EPI (Estimation Programs Interface) Suite™, a widely used set of predictive models.

Table 1: Estimated Physicochemical Properties and Environmental Fate Endpoints for this compound

| Property | Estimated Value | Source/Model | Implications for Environmental Fate |

| Molecular Weight | 184.36 g/mol | - | Influences diffusion and transport. |

| Log Kow (Octanol-Water Partition Coefficient) | 6.4 (estimated) | KOWWIN™ | High hydrophobicity; suggests a tendency to partition from water to organic phases like soil, sediment, and biota. |

| Water Solubility | 0.024 mg/L (estimated) | WSKOWWIN™ | Low water solubility limits its concentration in the aqueous phase and enhances partitioning to other environmental compartments. |

| Henry's Law Constant | 2.06E+00 atm-m3/mole (estimated) | HENRYWIN™ | High value indicates a strong tendency to volatilize from water to the atmosphere. |

| Vapor Pressure | 0.21 mmHg (at 25 °C, estimated) | MPBPWIN™ | Moderate volatility suggests it can exist in both the atmospheric and condensed phases. |

| Biodegradation Half-Life in Water | Weeks to Months (estimated) | BIOWIN™ | Suggests that biodegradation is a significant but not rapid degradation process in aquatic environments. |

| Atmospheric Oxidation Half-Life | 1.8 Days (estimated, with 5.0E+05 OH/cm³) | AOPWIN™ | Indicates that reaction with hydroxyl radicals is a major and relatively rapid degradation pathway in the atmosphere. |

| Log Koc (Soil Organic Carbon-Water Partitioning Coefficient) | 4.5 (estimated) | KOCWIN™ | Strong adsorption to soil and sediment organic matter is expected, limiting its mobility in these compartments. |

| Log BCF (Bioconcentration Factor) | 3.5 (estimated) | BCFBAF™ | Moderate potential for bioaccumulation in aquatic organisms. |

Environmental Degradation Pathways

Biodegradation

The microbial degradation of this compound is anticipated to be a primary removal mechanism in soil and water. As a branched alkane, its degradation is likely initiated by aerobic microorganisms possessing specialized enzyme systems.

Key Metabolic Pathway: The most common pathway for aerobic alkane degradation is initiated by alkane monooxygenases (AlkB) . These enzymes introduce a hydroxyl group at a terminal or sub-terminal carbon atom. The methyl branching in this compound may influence the initial site of oxidation. Following hydroxylation, the resulting alcohol is further oxidized to an aldehyde and then to a carboxylic acid. This fatty acid can then enter the β-oxidation pathway, where it is sequentially broken down to acetyl-CoA, which is subsequently mineralized to carbon dioxide and water through the citric acid cycle.

Caption: Aerobic biodegradation pathway of this compound.

Atmospheric Oxidation

Once volatilized into the atmosphere, this compound is expected to be degraded primarily through reactions with photochemically produced hydroxyl (•OH) radicals.[1] This is a significant environmental sink for volatile organic compounds (VOCs).[2] The estimated atmospheric half-life of 1.8 days underscores the importance of this process. The reaction proceeds via hydrogen abstraction from the alkane backbone, leading to the formation of an alkyl radical, which then reacts with molecular oxygen to form a peroxy radical. Subsequent reactions can lead to the formation of various oxygenated products.

Abiotic Degradation in Water and Soil

-

Hydrolysis: Alkanes are chemically stable and lack hydrolyzable functional groups. Therefore, hydrolysis is not considered a relevant degradation pathway for this compound.

-

Photodegradation: Direct photodegradation in aquatic systems requires a molecule to absorb light in the environmentally relevant UV spectrum (wavelengths > 290 nm). Saturated alkanes like this compound do not possess chromophores that absorb light in this range, making direct photolysis an insignificant removal process.[3] Indirect photodegradation, mediated by other light-absorbing substances in the water, may occur but is generally a slower process for alkanes compared to biodegradation and atmospheric oxidation.

Bioaccumulation and Soil Sorption

Bioaccumulation

The estimated Log BCF of 3.5 suggests a moderate potential for this compound to bioaccumulate in aquatic organisms.[4] The high lipophilicity (indicated by a high Log Kow) drives the partitioning of the substance from water into the fatty tissues of organisms. However, the potential for metabolism and elimination by the organism can mitigate the extent of bioaccumulation.

Soil and Sediment Sorption

With a high estimated Log Koc of 4.5, this compound is expected to have low mobility in soil and sediment.[5] It will strongly adsorb to the organic carbon fraction of these matrices, which will reduce its bioavailability for microbial degradation and its potential to leach into groundwater.

Experimental Protocols

Detailed experimental protocols are crucial for accurately determining the environmental fate of chemical substances. The following sections describe representative methodologies based on internationally recognized guidelines.

Ready Biodegradability: OECD 301F (Manometric Respirometry Test)

This test method evaluates the ready biodegradability of a substance by measuring oxygen consumption.[6][7][8]

Principle: A solution or suspension of the test substance in a mineral medium is inoculated with a microbial population (e.g., from a wastewater treatment plant) and incubated under aerobic conditions in the dark. The consumption of oxygen is measured over a 28-day period and is an indicator of the mineralization of the test substance.[9][10]

Methodology:

-

Test Substance Preparation: The test substance is added to a mineral medium to achieve a concentration typically between 2 and 10 mg/L. Due to its low water solubility, a carrier solvent or a dispersion technique may be required.

-

Inoculum: Activated sludge from a domestic wastewater treatment plant is commonly used as the microbial inoculum.

-

Test Setup: The test mixture is placed in a sealed vessel connected to a respirometer, which measures oxygen consumption. Control vessels containing only the inoculum (blank) and the inoculum with a readily biodegradable reference substance (e.g., sodium benzoate) are run in parallel.

-

Incubation: The vessels are incubated at a constant temperature (e.g., 20-25°C) in the dark for 28 days.

-